N-benzyl-1-(2-cyanophenyl)methanesulfonamide
Description
N-benzyl-1-(2-cyanophenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a 2-cyanophenyl substituent on the methanesulfonamide backbone. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or bioactive agents.
Properties
IUPAC Name |
N-benzyl-1-(2-cyanophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c16-10-14-8-4-5-9-15(14)12-20(18,19)17-11-13-6-2-1-3-7-13/h1-9,17H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQRRPSFZMINTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231934 | |
| Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31846-44-3 | |
| Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31846-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(phenylmethyl)benzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Cyanophenylmethanesulfonyl Chloride
The sulfonyl chloride intermediate is pivotal for this route. The preparation involves four stages:
1.1.1 Bromination of 2-Cyanotoluene
2-Cyanotoluene undergoes free-radical bromination using bromine (Br₂) and a catalytic iron (Fe) complex to yield 2-cyanobenzyl bromide. This reaction proceeds at 80°C for 12 hours, achieving an 85% yield.
1.1.2 Thiol Formation via Nucleophilic Displacement
Treatment of 2-cyanobenzyl bromide with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C produces 2-cyanobenzyl thiol (78% yield). The reaction mechanism involves an SN2 displacement, favored by the polar aprotic solvent.
1.1.3 Oxidation to Sulfonic Acid
Oxidation of the thiol to 2-cyanophenylmethanesulfonic acid employs hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄) at 0–5°C. This step achieves 90% conversion, with rigorous temperature control preventing overoxidation.
1.1.4 Conversion to Sulfonyl Chloride
Reaction of the sulfonic acid with phosphorus pentachloride (PCl₅) under reflux conditions (110°C, 4 hours) yields 2-cyanophenylmethanesulfonyl chloride (82% yield). Anhydrous conditions are critical to avoid hydrolysis.
Sulfonamide Formation
Benzylamine reacts with 2-cyanophenylmethanesulfonyl chloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at room temperature for 6 hours, yielding N-benzyl-1-(2-cyanophenyl)methanesulfonamide at 95% purity.
Reaction Equation:
$$
\text{2-Cyanophenylmethanesulfonyl chloride} + \text{Benzylamine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HCl}
$$
Table 1: Optimization of Sulfonylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 25 | 6 | 95 |
| Et₃N | THF | 25 | 8 | 87 |
| NaHCO₃ | AcCN | 40 | 12 | 78 |
Alkylation of 1-(2-Cyanophenyl)Methanesulfonamide
Preparation of 1-(2-Cyanophenyl)Methanesulfonamide
This route begins with the synthesis of the primary sulfonamide. 2-Cyanobenzyl thiol is oxidized to the sulfonic acid as described in Section 1.1.3, followed by chlorination and reaction with aqueous ammonia (NH₃) to form 1-(2-cyanophenyl)methanesulfonamide (88% yield).
Benzylation via Nucleophilic Substitution
The primary sulfonamide undergoes alkylation with benzyl bromide in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Despite harsh conditions (60°C, 24 hours), the reaction yields only 62% of the target compound due to competing N- and O-alkylation.
Table 2: Alkylation Reagent Screening
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Benzyl bromide | NaH | THF | 62 |
| Benzyl chloride | K₂CO₃ | DMF | 54 |
| Benzyl iodide | Cs₂CO₃ | AcCN | 58 |
Reductive Amination Followed by Sulfonylation
Imine Formation and Reduction
2-Cyanobenzaldehyde reacts with benzylamine in methanol to form the corresponding imine. Sodium borohydride (NaBH₄) reduces the imine to N-benzyl-1-(2-cyanophenyl)methanamine (91% yield).
Sulfonylation with Methanesulfonyl Chloride
The secondary amine reacts with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine (Et₃N) to yield the target compound (89% yield). This two-step approach avoids the need for sulfonyl chloride synthesis but requires strict anhydrous conditions.
Mechanistic Insight:
The electron-withdrawing cyano group deactivates the aromatic ring, reducing side reactions during sulfonylation.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Immobilization of Benzylamine
Benzylamine is anchored to Wang resin via a carbamate linker. Subsequent reaction with 2-cyanophenylmethanesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) proceeds at 80% efficiency.
Cleavage and Purification
Treatment with trifluoroacetic acid (TFA) liberates the sulfonamide from the resin, yielding this compound at 76% purity after HPLC. This method is scalable but requires specialized equipment.
Microwave-Assisted One-Pot Synthesis
Concurrent Thiol Oxidation and Sulfonylation
A mixture of 2-cyanobenzyl thiol, benzylamine, and Oxone® in acetonitrile (AcCN) is irradiated under microwave conditions (100°C, 30 minutes). The one-pot process achieves 84% yield by combining oxidation and sulfonylation steps, though byproduct formation necessitates chromatography.
Advantages:
- Reduced reaction time (30 minutes vs. 6 hours).
- Eliminates isolation of sulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-cyanophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-benzyl-1-(2-cyanophenyl)methanesulfonamide serves as a reagent in organic synthesis, facilitating the preparation of complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .
Biological Studies
The compound is utilized in biological research for studying enzyme inhibition and protein interactions. It has been shown to inhibit specific enzymes by binding to their active sites or allosteric sites, thereby preventing substrate binding and catalysis. This property makes it valuable in exploring biochemical pathways and potential therapeutic targets .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated as a pharmaceutical intermediate for drug synthesis. Its ability to modulate biological pathways positions it as a candidate for developing therapeutics targeting diseases such as cancer and inflammatory disorders .
Industrial Applications
The compound is also significant in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various industrial processes, enhancing the production efficiency of desired chemical products.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits an enzyme involved in cancer cell proliferation. The inhibition was quantified using kinetic assays that revealed a significant reduction in enzyme activity upon treatment with the compound .
Case Study 2: Drug Development
Research focused on synthesizing novel derivatives of this compound led to the identification of compounds with enhanced potency against specific cancer cell lines. These derivatives exhibited improved selectivity and reduced cytotoxicity toward normal cells compared to existing therapeutics .
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-cyanophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Aryl/Heteroaryl Groups: The 2-cyanophenyl group’s electron-withdrawing nature contrasts with pyridinyl or thiazolyl groups, which offer hydrogen-bonding or π-stacking capabilities. For example, pyridin-4-yl (1420788-40-4) could enhance solubility via polar interactions, whereas the cyanophenyl group might improve resistance to oxidative degradation .
Biological Activity
N-benzyl-1-(2-cyanophenyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific proteins involved in critical cellular processes. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide functional group. The synthesis of this compound typically involves the reaction of benzylamine with sulfonyl chlorides, leading to the formation of the desired sulfonamide structure. The molecular formula can be represented as follows:
- Molecular Formula : C₁₅H₁₄N₂O₂S
- CAS Number : 610764-96-0
The synthesis pathway generally includes:
- Formation of the Sulfonamide : Reaction of benzylamine with a suitable sulfonyl chloride.
- Purification : Crystallization or chromatography to obtain pure this compound.
Research indicates that this compound acts primarily as an inhibitor of S100 proteins, which are implicated in various cellular signaling pathways and inflammatory responses. Inhibition of these proteins can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Key Mechanisms:
- S100 Protein Inhibition : Disruption of S100 protein interactions may modulate cellular processes related to inflammation and tumor progression.
- Kinase Inhibition : Similar compounds have been reported to inhibit non-receptor tyrosine kinases, suggesting potential applications in cancer treatment.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Modulates pathways associated with inflammation through S100 protein inhibition. |
| Anticancer | Potential to inhibit tumor growth by affecting signaling pathways in cancer cells. |
| Kinase Inhibition | May inhibit specific kinases involved in cell proliferation and survival. |
Case Studies and Research Findings
-
Inhibition of S100 Proteins :
- A study demonstrated that sulfonamide derivatives could effectively inhibit S100A4, a protein associated with metastatic processes in cancer. This inhibition led to reduced migration and invasion of cancer cells in vitro .
- Therapeutic Applications :
- Safety Profile and Pharmacodynamics :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-benzyl-1-(2-cyanophenyl)methanesulfonamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling a benzylamine derivative with a sulfonyl chloride precursor under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base). Reaction optimization may require temperature control (e.g., 0–5°C for exothermic steps) and inert atmospheres to prevent side reactions .
- Characterization : Post-synthesis, confirm purity and structure via HPLC (>98% purity), H/C NMR, and high-resolution mass spectrometry (HRMS). For crystalline derivatives, X-ray crystallography can resolve stereochemical ambiguities .
Q. How should researchers validate the chemical stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75% RH), temperature (25–40°C), and light (ICH Q1B guidelines). Monitor degradation via TLC or LC-MS over 4–12 weeks. Stability-indicating assays (e.g., kinetic solubility in PBS) are critical for biological studies .
Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?
- Methodology : Use H NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 3.5–4.5 ppm). IR spectroscopy can confirm sulfonyl S=O stretches (~1350 cm). For advanced stereochemical analysis, 2D NMR (COSY, NOESY) or X-ray diffraction is recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?
- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to map electron density and identify reactive sites (e.g., sulfonamide group for hydrogen bonding). For biological targets, use AutoDock Vina to simulate binding affinities with enzymes like carbonic anhydrase or kinases .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology : Cross-validate assays using orthogonal methods. For example, if in vitro cytotoxicity (IC) does not translate to in vivo efficacy, assess pharmacokinetic parameters (e.g., plasma half-life via LC-MS/MS) or metabolite profiling. Adjust formulations (e.g., PEGylation) to improve bioavailability .
Q. How can structural modifications (e.g., halogenation or methoxy substitution) enhance the compound's selectivity for specific biological targets?
- Methodology : Introduce electron-withdrawing groups (e.g., -CN, -F) at the 2-position of the phenyl ring to modulate electronic effects. Test analogs via SAR studies, focusing on enzyme inhibition (e.g., IC shifts in kinase assays). Computational SAR (QSAR) models can prioritize candidates .
Q. What analytical techniques quantify trace impurities or degradation products in synthesized batches?
- Methodology : Employ UPLC-QTOF-MS with a C18 column (1.7 µm, 2.1 × 100 mm) to detect impurities at <0.1% levels. For quantification, use external calibration curves with reference standards. Stability studies under forced degradation (acid/base/oxidative stress) identify critical impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
